molecular formula C19H21F3N4 B2546423 5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-77-1

5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2546423
CAS RN: 890637-77-1
M. Wt: 362.4
InChI Key: KEJDZWYQZQXTOK-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for various biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . They have also been investigated for their anti-inflammatory properties without the ulcerogenic activity associated with many nonsteroidal anti-inflammatory drugs (NSAIDs) . Furthermore, these compounds have been synthesized for potential anticancer activities and as kinase inhibitors .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various starting materials, such as sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines or other reagents . An efficient synthesis method for 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported, which includes SNAr and Suzuki cross-coupling reactions . These methods provide access to a diverse library of compounds with different substituents, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The trifluoromethyl group is a common substituent that can significantly affect the molecule's electronic properties and biological activity . The presence of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core allows for a comprehensive structure–activity relationship study to optimize the desired biological effects .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including N-alkylation and reactions with primary aliphatic amines, cyclic secondary amines, or amino acids to yield novel compounds with potential anticancer properties . The SNAr type reaction and Suzuki–Miyaura cross-coupling are key reactions used to introduce different substituents into the pyrazolo[1,5-a]pyrimidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group can enhance the compound's lipophilicity, which may improve its ability to cross cell membranes and reach intracellular targets . The presence of different substituents can also affect the compound's stability, solubility, and overall pharmacokinetic profile, which are important factors in drug development .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives and their potential biological activities. For instance, studies have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with significant antibacterial activity (Rahmouni et al., 2014). Another study explored the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines, showcasing their excellent biological activities in medicine (Xu Li-feng, 2011).

Biological Activities and Applications

A significant body of research has been directed towards understanding the biological activities and potential applications of pyrazolo[1,5-a]pyrimidine derivatives. For example, studies have identified compounds with antitumor, antifungal, and antibacterial pharmacophore sites, indicating their versatility in biomedical applications (Titi et al., 2020). Another research effort described the one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, highlighting their regioselective synthesis which could be beneficial in the development of new pharmaceuticals (Kaping et al., 2020).

Antimicrobial Applications

The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with studies indicating their effectiveness against various microbial strains. This suggests potential for these compounds in the development of new antimicrobial agents (El‐Wahab et al., 2015).

Anticancer and Anti-inflammatory Applications

Research into pyrazolo[1,5-a]pyrimidine derivatives has also covered their potential anticancer and anti-inflammatory applications. Some derivatives have been identified as promising anticancer agents against various cancer cell lines, indicating their potential in cancer therapy (Chavva et al., 2013). Additionally, derivatives have been synthesized and evaluated for anti-inflammatory activity, offering insights into their potential use as nonsteroidal anti-inflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of more efficient synthesis methods .

properties

IUPAC Name

5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4/c1-12(2)9-10-23-15-11-13(3)24-18-16(14-7-5-4-6-8-14)17(19(20,21)22)25-26(15)18/h4-8,11-12,23H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJDZWYQZQXTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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